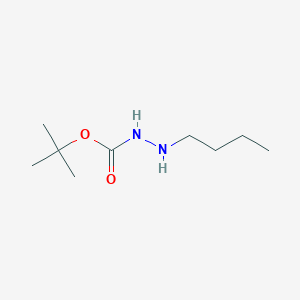
Tert-butyl 2-butylhydrazinecarboxylate
Description
Properties
CAS No. |
149268-06-4 |
|---|---|
Molecular Formula |
C9H20N2O2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
tert-butyl N-(butylamino)carbamate |
InChI |
InChI=1S/C9H20N2O2/c1-5-6-7-10-11-8(12)13-9(2,3)4/h10H,5-7H2,1-4H3,(H,11,12) |
InChI Key |
QCPIKVMLLWWWAH-UHFFFAOYSA-N |
SMILES |
CCCCNNC(=O)OC(C)(C)C |
Canonical SMILES |
CCCCNNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares tert-butyl 2-butylhydrazinecarboxylate with structurally analogous hydrazinecarboxylates, emphasizing substituent effects on molecular weight, solubility, and stability:
*Calculated based on analogous structures.
Key Observations :
- Substituent Effects: Bulky groups (e.g., phenyl in ) increase molecular weight and hydrophobicity, while polar groups (e.g., dimethylaminobenzoyl in ) enhance solubility in organic solvents.
- Stability : Boc-protected hydrazines with aliphatic substituents (e.g., butyl) are generally stable at room temperature, whereas those with unsaturated or reactive groups (e.g., propan-2-ylidene ) require refrigeration.
Spectroscopic and Analytical Data
- NMR and IR : Boc-protected hydrazines exhibit characteristic peaks:
- Mass Spectrometry : ESI-MS of this compound would show [M+H]⁺ peaks near m/z 188, consistent with its molecular weight.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for tert-butyl 2-butylhydrazinecarboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine derivatives react with activated carbonyl groups (e.g., benzoyl chlorides) under inert conditions. Key parameters include temperature control (0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios. Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting pH to minimize side products like HCl byproducts .
Q. How can researchers ensure high purity of this compound post-synthesis?
- Methodological Answer : Purification techniques include column chromatography (using silica gel and ethyl acetate/hexane gradients) and recrystallization from ethanol or methanol. Purity validation requires analytical methods like HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy. Ultra-high purity grades (>99%) may require repeated crystallization under nitrogen atmospheres to prevent oxidation .
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR : H and C NMR identify hydrazine protons (δ 6.5–8.0 ppm) and tert-butyl carbons (δ 28–30 ppm).
- FT-IR : Confirm carbonyl (C=O) stretches at ~1680–1720 cm and N-H bonds at ~3300 cm.
- Mass Spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H] for CHNO at m/z 255.17) .
Advanced Research Questions
Q. How do substituents on the hydrazinecarboxylate core influence reactivity in cross-coupling reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., 4-fluorobenzoyl in tert-butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate) enhance electrophilicity, facilitating nucleophilic aromatic substitution. Comparative studies using substituents like iodine (in tert-butyl 2-(4-iodobenzoyl)hydrazinecarboxylate) reveal steric and electronic effects on reaction kinetics, analyzed via Hammett plots or DFT calculations .
Q. What computational strategies are used to predict the conformational stability of tert-butyl hydrazinecarboxylates?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models axial/equatorial conformers of tert-butyl groups. Solvent effects (e.g., implicit PCM for dichloromethane) must be included to match experimental NMR data. Dynamic NMR at low temperatures (<−40°C) can resolve rotational barriers in solution .
Q. How can this compound be integrated into drug discovery workflows?
- Methodological Answer : As a pharmacophore, it serves as a precursor for hydrazide-based inhibitors. Biological activity assays (e.g., enzyme inhibition) require derivatization via reductive amination or Suzuki coupling. For example, coupling with pyridinyl groups enhances binding to kinase targets, validated by SPR or ITC binding studies .
Q. How should researchers resolve contradictions in reported reactivity data for hydrazinecarboxylate derivatives?
- Methodological Answer : Systematic meta-analysis of substituent effects (e.g., fluorine vs. chlorine) using multivariate regression. Reproduce conflicting experiments under standardized conditions (solvent, temperature, catalyst). Cross-validate with kinetic isotope effects or isotopic labeling to trace reaction pathways .
Q. What role does this compound play in polymer chemistry applications?
- Methodological Answer : As a cross-linking agent, it forms hydrazone linkages with aldehydes in pH-responsive hydrogels. Reaction efficiency is quantified via rheology (storage/loss modulus) and FT-IR monitoring of imine bond formation. Optimization focuses on molar ratios (monomer:cross-linker = 10:1) and solvent polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


